molecular formula C12H20O2 B13910237 [(5S,7R)-3-methoxy-1-adamantyl]methanol

[(5S,7R)-3-methoxy-1-adamantyl]methanol

Cat. No.: B13910237
M. Wt: 196.29 g/mol
InChI Key: MMFYGJVTPUSYHQ-ZYANWLCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Adamantane (B196018) Scaffolds in Organic and Medicinal Chemistry Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, represents the simplest diamondoid, possessing a rigid, stress-free, and highly symmetrical cage-like structure. wikipedia.org First discovered in petroleum in 1933, its unique three-dimensional and lipophilic nature has made it a highly attractive scaffold in organic and medicinal chemistry. wikipedia.org The adamantane moiety is often incorporated into drug candidates to enhance their pharmacological profiles. nih.govresearchgate.net Its bulkiness can provide steric hindrance that protects adjacent functional groups from metabolic degradation, thereby increasing a drug's stability and duration of action. researchgate.net

The introduction of an adamantane group can significantly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, primarily by increasing its lipophilicity. ingentaconnect.com This enhanced lipophilicity can facilitate the crossing of biological barriers like the blood-brain barrier. ingentaconnect.com Furthermore, the rigid adamantane cage serves as a non-planar, conformationally restricted anchor, allowing for the precise spatial orientation of pharmacophoric groups. This controlled positioning can lead to optimized interactions with biological targets such as enzymes or receptors, enhancing potency and selectivity. nih.govresearchgate.net The success of this strategy is evidenced by a number of clinically approved drugs that feature an adamantane core, demonstrating its versatility and effectiveness in drug design. wikipedia.orgresearchgate.net

Compound NameTherapeutic Application
AmantadineAntiviral (Influenza A), Antiparkinsonian wikipedia.orgresearchgate.net
MemantineTreatment of Alzheimer's disease researchgate.net
RimantadineAntiviral (Influenza A) researchgate.netrsc.org
SaxagliptinAntidiabetic (DPP-4 inhibitor) nih.govresearchgate.net
VildagliptinAntidiabetic (DPP-4 inhibitor) nih.govresearchgate.net
AdapaleneDermatological agent (Acne treatment) nih.govresearchgate.net

Significance of Adamantane Derivatives in Material Science and Catalysis

The utility of the adamantane scaffold extends beyond medicine into the realms of material science and catalysis. bgu.ac.il Its inherent thermal stability and rigid, well-defined tetrahedral geometry make it an exceptional building block for advanced materials. wikipedia.orgthieme-connect.com Adamantane-based polymers have been explored for applications such as specialty coatings for touchscreens and as components in hydraulic fluids. wikipedia.org The cage-like structure allows for the creation of porous materials and metal-organic frameworks (MOFs), where the adamantane units act as rigid linkers to construct robust, high-surface-area networks. researchgate.net

In supramolecular chemistry, adamantane derivatives are widely used as "guest" molecules in host-guest systems, for example with cyclodextrins, due to favorable hydrophobic and van der Waals interactions. mdpi.comsemanticscholar.org This property is exploited in the design of molecular machines, drug delivery systems, and self-assembling nanomaterials. wikipedia.orgresearchgate.net In catalysis, the adamantane framework is valued for its steric bulk and structural rigidity. researchgate.net It is incorporated into the structure of ligands for organometallic catalysts and as a core for organocatalysts. The defined geometry and bulk of the adamantyl group can create a specific steric environment around the catalytic center, influencing the selectivity and efficiency of chemical reactions. researchgate.net

FieldApplication of Adamantane Derivatives
Polymer ScienceThermally stable polymers, coatings for electronics wikipedia.org
NanotechnologyBuilding blocks for self-assembly, molecular crystals wikipedia.orgresearchgate.net
Supramolecular ChemistryHost-guest complexes, drug delivery vectors mdpi.comsemanticscholar.org
CatalysisBulky ligands for organometallic catalysts, rigid scaffolds for organocatalysts researchgate.net
Materials EngineeringPorous materials, metal-organic frameworks (MOFs), aerospace fuels researchgate.net

Introduction to Functionalized Adamantyl Methanol (B129727) Derivatives, with Emphasis on Stereochemical Specificity

Functionalization of the adamantane core, particularly with hydroxyl groups or their derivatives, creates versatile chemical intermediates. chemistrylearner.com Adamantyl methanol derivatives, which feature a hydroxymethyl group (-CH₂OH) attached to the cage, are important synthons for further chemical elaboration. synthonix.comsynzeal.comfishersci.ca The introduction of multiple, different substituents onto the adamantane scaffold can give rise to chirality. wikipedia.org While adamantane itself is achiral due to its high symmetry (Td point group), appropriate substitution patterns can remove all planes of symmetry, resulting in chiral molecules. researchgate.net

For instance, a 1,3-disubstituted adamantane derivative is chiral if the two substituents are different, as is the case for [(5S,7R)-3-methoxy-1-adamantyl]methanol. In this molecule, a methanol group is attached to the C1 bridgehead position, and a methoxy (B1213986) group (-OCH₃) is attached to the C3 bridgehead position. The differing nature of these two functional groups eliminates the plane of symmetry that would exist in a 1,3-identically-disubstituted adamantane, thus rendering the molecule chiral. The designation (5S,7R) refers to the absolute configuration at two of the four bridgehead carbons (C5 and C7) according to the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical specificity is critical, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities or material properties. nih.gov The synthesis of such specific stereoisomers requires stereoselective synthetic methods to control the precise three-dimensional arrangement of the functional groups on the rigid adamantane scaffold. rsc.org

Scope and Academic Relevance of Studying Methoxy-Adamantyl-Methanol Architectures

The study of specific stereoisomers of functionalized adamantanes, such as this compound, holds significant academic and practical relevance. These molecules represent unique chiral building blocks, or synthons, that provide access to novel chemical space. The well-defined spatial relationship between the methoxy and methanol groups, locked in place by the rigid adamantane core, offers a unique platform for designing molecules with highly specific three-dimensional structures. rsc.orgresearchgate.net

The academic interest lies in developing synthetic strategies to access these enantiopure compounds and in exploring their utility. nih.gov For medicinal chemists, such chiral scaffolds are valuable for probing interactions with biological targets, where stereochemistry is often paramount for activity. In material science, the defined stereochemistry can be used to direct the self-assembly of molecules into chiral supramolecular structures or liquid crystals. scispace.com Furthermore, the two different oxygen-containing functional groups (-OCH₃ and -CH₂OH) offer differential reactivity, allowing for selective chemical modifications at either site. This versatility makes methoxy-adamantyl-methanol architectures powerful tools for constructing more complex molecules for a wide range of applications, from asymmetric catalysis to advanced materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(5S,7R)-3-methoxy-1-adamantyl]methanol

InChI

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3/t9-,10+,11?,12?

InChI Key

MMFYGJVTPUSYHQ-ZYANWLCNSA-N

Isomeric SMILES

COC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CO

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CO

Origin of Product

United States

Synthetic Methodologies for Stereochemically Defined Methoxy Adamantyl Methanol Derivatives

Strategies for Adamantane (B196018) Skeleton Functionalization

The introduction of functional groups onto the adamantane skeleton is the primary step in the synthesis of its derivatives. The high stability of the adamantane cage, with strong C-H bonds, necessitates specific and often energetic chemical methods for functionalization. researchgate.net The adamantane structure has two distinct types of C-H positions: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the bridge positions. nih.gov

Direct C-H functionalization is an atom-economical strategy that avoids pre-functionalization steps. nih.gov These methods typically show a strong preference for the more reactive bridgehead (tertiary) positions. researchgate.netacs.org

Key approaches include:

Oxidation: Direct oxidation can introduce hydroxyl groups. For instance, the synthesis of 1,3-adamantanediol (B44800) from adamantane can be achieved using various metal catalysts, although selectivity and yields can be moderate. acs.org

Directed C-H Functionalization: In derivatives that already contain one functional group, that group can be used to direct the functionalization of a specific C-H bond, although this is more challenging for the remote positions in the rigid adamantane cage. nih.gov

Photocatalysis: Modern methods utilizing photoredox catalysis have been developed for the direct C-H functionalization of adamantanes, enabling reactions like alkylation under mild conditions. acs.org

Achieving a specific disubstitution pattern like 1,3-dihydroxy or 1-hydroxy-3-methoxy directly via C-H functionalization is challenging due to difficulties in controlling the second functionalization step regioselectively.

Method Description Typical Target Position Key Challenges
Metal-Catalyzed OxidationUse of transition metal catalysts (e.g., Ru, Mn, Pd) to introduce hydroxyl groups directly from C-H bonds. acs.orgBridgehead (tertiary)Low selectivity for di- or poly-substitution, moderate yields. acs.org
Photoredox CatalysisVisible-light-induced catalysis for C-H activation and formation of C-C or C-heteroatom bonds. acs.orgBridgehead (tertiary)Controlling regioselectivity for multiple functionalizations; achieving stereocontrol.

Carbocation chemistry is fundamental to the synthesis of adamantane and its derivatives. The iconic synthesis of adamantane itself involves a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene, which proceeds through a series of carbocationic intermediates. nih.gov

This principle can be extended to create functionalized adamantanes:

Precursor Cyclization: Building the adamantane core from substituted bicyclic or monocyclic precursors allows for the incorporation of functional groups from the start. nih.govmdpi.com For example, derivatives of bicyclo[3.3.1]nonane can undergo ring closure to form the adamantane scaffold. nih.govmdpi.com This "ground-up" approach offers better control over the position of substituents. nih.gov

Wagner-Meerwein Rearrangements: These nih.govresearchgate.net-alkyl shifts of carbocations are common in adamantane chemistry. mdpi.com For example, strained precursors like protoadamantanes can rearrange to the more stable adamantane skeleton, creating a carbocation that can be trapped by nucleophiles to yield 1,2-disubstituted products. mdpi.com

Ritter Reaction: The reaction of an alcohol or alkene with a nitrile in the presence of a strong acid generates a stable carbocation intermediate which is then trapped by the nitrile. This method has been used to synthesize 1,2-disubstituted adamantane derivatives. mdpi.com

Method Description Typical Outcome Reference
Precursor CyclizationConstruction of the adamantane cage from functionalized bicyclo[3.3.1]nonane precursors.1,2- or 1,3-Disubstituted Adamantanes nih.govmdpi.com
Protoadamantane (B92536) RearrangementSolvolysis of protoadamantane derivatives leads to a 2-adamantyl cation, which can be trapped by nucleophiles.1,2-Disubstituted Adamantanes mdpi.com

Radical intermediates provide an alternative pathway for functionalizing the adamantane skeleton. nih.gov These reactions are often initiated by abstracting a hydrogen atom from the adamantane core, preferentially from a bridgehead position, to form a stable tertiary adamantyl radical. nih.gov

Prominent radical-based strategies include:

Hydrogen Atom Transfer (HAT): A photocatalyst or a reactive radical species abstracts a hydrogen atom from adamantane. The resulting adamantyl radical can then participate in various C-C or C-heteroatom bond-forming reactions. nih.govacs.org

Giese-Type Reactions: The adamantyl radical can be added to an electrophilic alkene, providing a versatile method for adamantane alkylation. nih.gov

Oxidative Carbonylation: Palladium-catalyzed methods can convert adamantane to adamantyl esters using carbon monoxide and an alcohol, showing a preference for the bridgehead position. nih.gov

While powerful for introducing single functional groups, achieving stereocontrol with radical intermediates is inherently difficult without the influence of a chiral auxiliary or catalyst. nih.gov

Enantioselective and Diastereoselective Synthesis of Adamantane Scaffolds

Creating a specific stereoisomer of a chiral adamantane derivative requires precise control over the introduction of asymmetry. This is the most significant challenge in synthesizing a target like [(5S,7R)-3-methoxy-1-adamantyl]methanol.

Several strategies have been developed to induce chirality in adamantane systems. nih.govnih.gov

Enantioselective Desymmetrization: This powerful strategy involves using a chiral catalyst to selectively react with one of two equivalent prochiral positions on an achiral adamantane precursor. A notable example is the rhodium-catalyzed C-H bond amination of 1,3-disubstituted adamantanes, which successfully generated optically active amino acids containing an adamantane core with high enantiomeric excess. researchgate.net This approach could theoretically be adapted using chiral oxidation catalysts to asymmetrically hydroxylate a prochiral adamantane.

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to the adamantane substrate to direct a subsequent reaction stereoselectively. For instance, a chiral sulfinyl group has been used as an auxiliary to control the diastereoselectivity of a radical addition, yielding an enantiopure aminoalkylated adamantane. nih.gov

Resolution of Racemates: A racemic mixture of a chiral adamantane derivative can be separated into its constituent enantiomers. This can be achieved through classical resolution with a chiral acid or base, or through kinetic resolution where a chiral catalyst or enzyme selectively reacts with one enantiomer. nih.gov

Chiral Pool Synthesis: This approach involves starting with an enantiomerically pure precursor and building the adamantane scaffold around it, transferring the initial chirality to the final product. nih.gov

Strategy Description Example Application Reference
Enantioselective DesymmetrizationA chiral catalyst differentiates between two prochiral C-H bonds on an achiral adamantane.Rhodium-catalyzed C-H amination of a 1,3-disubstituted adamantane. researchgate.net researchgate.net
Chiral AuxiliaryA removable chiral group directs the stereochemical outcome of a bond-forming reaction.Asymmetric aminoalkylation using an N-mesitylsulfinyl group. nih.gov nih.gov
Asymmetric CyclizationBuilding the adamantane core from an enantiomerically pure bicyclic precursor.Cyclization of enantiopure keto-olefins to yield chiral 1,2-disubstituted adamantanes. nih.govmdpi.com nih.govmdpi.com

The rigid, three-dimensional structure of adamantane dictates the spatial relationship between its substituents. Control of stereochemistry involves selectively functionalizing specific positions to create the desired chiral arrangement.

Bridgehead Positions (e.g., C1, C3, C5, C7): These tertiary positions are the most electronically activated sites and are the typical targets for both radical and carbocationic functionalization. researchgate.net For a 1,3-disubstituted derivative, the substituents are held in a fixed diaxial-like relationship across a cyclohexane (B81311) chair.

Bridge Positions (e.g., C2, C4, C6): These secondary positions are significantly less reactive. nih.gov Achieving functionalization at these sites often requires intramolecular reactions or highly specialized catalytic systems, such as the desymmetrization reactions mentioned previously. researchgate.net

Constructional Stereocontrol: The most effective way to control the stereochemistry of multiple substituents is often to build the adamantane framework from a precursor that already contains the desired stereocenters. nih.govmdpi.com For example, the synthesis of enantiomerically pure 1,2-disubstituted adamantanes has been achieved by cyclizing enantiopure bicyclo[3.3.1]nonane derivatives, a process that retains the stereochemistry of the precursor. nih.govmdpi.com This strategy avoids the often-unselective functionalization of the pre-formed adamantane cage and provides a more reliable route to complex, stereochemically defined targets.

Derivatization of Pre-functionalized Adamantanes for Specific Stereoisomers

The synthesis of specific stereoisomers of functionalized adamantanes often relies on the derivatization of existing, symmetrically substituted or pro-chiral adamantane precursors. A key strategy is the enantioselective desymmetrization of these precursors.

Research has demonstrated that prochiral 1,3-disubstituted adamantanes can undergo enantioselective C-H bond amination catalyzed by rhodium complexes. researchgate.net For instance, the reaction of an adamantane derivative bearing two identical functional groups at the C1 and C3 positions with an aminating agent in the presence of a chiral rhodium catalyst can selectively functionalize one of the methylene (B1212753) bridges. This approach introduces a new functional group and creates a chiral center, leading to optically active adamantane derivatives. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. researchgate.net

Another approach involves the resolution of racemic mixtures or the use of chiral auxiliaries. For example, a racemic 1,3-disubstituted adamantane containing a carboxylic acid or an amino group can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. Subsequent chemical transformations on the separated enantiomers can then yield the desired stereochemically pure target molecule. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The table below summarizes a representative enantioselective desymmetrization reaction.

Table 1: Enantioselective C-H Amination for Chiral Adamantane Synthesis

Substrate Catalyst Reagent Product Type Enantiomeric Excess (ee)
1,3-Di(methoxycarbonyl)adamantane Rh₂(S-TCPTTL)₄ Aryloxysulfonamide Chiral amino-adamantane derivative Up to 85% (>99% after recrystallization) researchgate.net

This interactive table summarizes the key components and outcome of a catalytic enantioselective reaction used to generate chiral adamantane building blocks.

Synthetic Utility of Key Intermediates

The construction of complex adamantane derivatives often proceeds through versatile and well-established intermediates that provide the necessary functional handles for subsequent transformations.

Adamantane-1-carbaldehyde serves as a valuable precursor for introducing the hydroxymethyl group or for building more complex side chains at a bridgehead position. It can be synthesized through the formylation of adamantane.

The aldehyde group can be readily reduced to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reduction is highly selective for aldehydes and ketones and would not affect ester or ether functionalities elsewhere in the molecule. Furthermore, the aldehyde can undergo various carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions, to elaborate the carbon skeleton before subsequent functional group manipulations.

Halogenated adamantanes, particularly bromo- and iodo-adamantanes, are exceptionally useful synthetic intermediates. The halogens serve as excellent leaving groups in nucleophilic substitution reactions or can be converted into organometallic reagents. For example, 1-bromoadamantane (B121549) can be converted to the corresponding Grignard reagent (1-adamantylmagnesium bromide) or an organolithium species. These nucleophilic reagents can then be reacted with various electrophiles, such as formaldehyde, to install a hydroxymethyl group.

In the context of synthesizing 1,3-disubstituted adamantanes, a dihalogenated precursor like 1,3-dibromoadamantane (B19736) is often a starting point. acs.org One halogen can be selectively transformed into a functional group (e.g., a carboxylic acid via lithiation and quenching with CO₂), leaving the second halogen available for a subsequent, different transformation, such as hydrolysis to an alcohol. acs.org This stepwise functionalization is critical for accessing asymmetrically substituted adamantanes.

Advanced Structural and Stereochemical Characterization of Adamantane Derivatives

Spectroscopic Analysis for Elucidating Cage Structure and Functionalization Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule like [(5S,7R)-3-methoxy-1-adamantyl]methanol, 1D (¹H and ¹³C) and 2D NMR techniques are used to assign every proton and carbon in the molecule.

The ¹H NMR spectrum would feature distinct signals for the methoxy (B1213986) (-OCH₃) protons, typically as a sharp singlet, and the hydroxymethyl (-CH₂OH) protons. The protons on the adamantane (B196018) cage itself would produce a series of complex multiplets in the upfield region. The ¹³C NMR spectrum would similarly show unique resonances for the methoxy, hydroxymethyl, and adamantane cage carbons.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-OC H₃ ~3.3 (s, 3H) ~50
-C H₂OH ~3.5 (s, 2H) ~65
-CH₂OH Variable, broad singlet -
Adamantane C1 - ~70 (quaternary, C-CH₂OH)
Adamantane C3 - ~75 (quaternary, C-OCH₃)
Adamantane CH ~2.2 (m) ~30-40

Note: Predicted values are based on typical chemical shifts for similar functional groups and adamantane structures. s = singlet, m = multiplet.

Advanced 2D NMR techniques are critical for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton's signal.

NOE (Nuclear Overhauser Effect) Spectroscopy is particularly crucial for stereochemical analysis. nih.gov It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOE correlations between the methoxy protons and specific protons on the adamantane cage would help confirm the spatial orientation of the methoxy group and support the assigned (5S,7R) configuration. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. aip.orgresearchgate.net For this compound, these methods would confirm the presence of the hydroxyl, methoxy, and alkane C-H groups.

Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
O-H (Alcohol) Stretching 3200-3600 (broad) Weak
C-H (Adamantane) Stretching 2850-2950 Strong
C-O (Alcohol) Stretching 1000-1260 Medium
C-O (Ether) Stretching 1070-1150 Medium

The IR spectrum would be dominated by a broad O-H stretching band for the alcohol and strong C-H stretching bands for the adamantane cage. chemicalbook.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar adamantane framework, providing a complementary fingerprint of the cage structure. researchgate.netrsc.org

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₂H₂₀O₂, corresponding to a monoisotopic mass of approximately 196.1463 Da.

The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃, m/z 31).

Loss of a hydroxymethyl radical (•CH₂OH, m/z 31).

Loss of water (H₂O, m/z 18) from the molecular ion.

Cleavage of the adamantane cage itself, leading to a complex pattern of smaller fragments.

Predicted Mass Spectrometry Fragments

Fragment Ion Formula Description
[M]⁺ [C₁₂H₂₀O₂]⁺ Molecular Ion
[M - H₂O]⁺ [C₁₂H₁₈O]⁺ Loss of water
[M - •OCH₃]⁺ [C₁₁H₁₇O]⁺ Loss of methoxy radical

Chiroptical Studies and Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical methods are essential for determining its absolute configuration and confirming its enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. In this compound, the oxygen atoms of the ether and alcohol functionalities act as weak chromophores.

The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, would show a characteristic pattern known as a Cotton effect. The sign (positive or negative) of the Cotton effect is directly related to the stereochemistry of the molecule. acs.org While adamantane derivatives often exhibit weak CD signals, the data obtained can be compared with theoretical calculations or with data from structurally similar compounds of known configuration to assign or confirm the (5S,7R) stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. researchgate.netresearchgate.net A plot of rotation versus wavelength gives an ORD curve, which is closely related to the CD spectrum. Like CD, ORD can be used to determine the absolute configuration of chiral molecules.

A simpler and more common technique is polarimetry, which measures the optical rotation at a single wavelength, typically the sodium D-line (589 nm). This measurement provides the specific rotation value, [α]D, which is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation would confirm its chirality. While the magnitude of rotation for chiral adamantanes can be small, often within 1°, the sign of the rotation (+ or -) is a critical piece of data for characterizing this specific enantiomer. wikipedia.org

Correlating Chiroptical Properties with Stereochemical Purity

The rigid, cage-like structure of adamantane is inherently achiral due to its high symmetry (Td point group). However, the introduction of substituents at specific positions can break this symmetry, leading to chirality. In the case of this compound, the presence of four different implicit or explicit substituent groups (methoxy, hydroxymethyl, and two distinct bridgehead protons) at the bridgehead carbons (C1, C3, C5, C7) results in a chiral molecule. The designation (5S, 7R) specifies the absolute configuration at two of these stereogenic bridgehead carbons.

Chiroptical techniques are essential for characterizing such chiral molecules and determining their stereochemical purity. The primary method is polarimetry, which measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation (α), is directly proportional to the concentration of the sample and the path length of the light. The specific rotation, [α], is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent).

For a sample containing a mixture of enantiomers, the observed specific rotation is directly proportional to the enantiomeric excess (e.e.), which is a measure of the purity of the sample. masterorganicchemistry.com An enantiomerically pure sample (100% e.e.) will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers, 0% e.e.) will have a specific rotation of zero because the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com This linear relationship allows for the precise determination of the stereochemical purity of a sample of a compound like this compound by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. While specific rotation values for adamantane derivatives are often small (typically within 1°), they are measurable and crucial for stereochemical assignment.

Enantiomeric Excess (e.e.) (%)Mole Fraction of (5S,7R) EnantiomerMole Fraction of (5R,7S) EnantiomerObserved Specific Rotation [α] (Illustrative)
1001.000.00+0.85°
900.950.05+0.77°
750.8750.125+0.64°
500.750.25+0.43°
250.6250.375+0.21°
00.500.500.00°

Table 1: Illustrative example of the correlation between enantiomeric excess and observed specific rotation for a chiral adamantane derivative like this compound. The specific rotation value of the pure enantiomer is hypothetical.

Conformational Analysis and Dynamic Stereochemistry

Understanding Conformational Preferences in Rigid Adamantane Systems

The adamantane framework is a quintessential example of a rigid molecular system. It is composed of three fused cyclohexane (B81311) rings, all locked into a strain-free chair conformation. wikipedia.org This inherent rigidity means that, unlike flexible acyclic or monocyclic compounds, the adamantane core itself does not undergo conformational changes such as ring flipping.

For a substituted adamantane like this compound, this structural rigidity dictates that the relative positions of the substituents on the cage are fixed. The methoxy group at the C3 position and the methanol (B129727) group at the C1 position are held in a specific, unchanging spatial relationship to each other and to the rest of the adamantane skeleton. The C1-C3 distance is fixed, and there are no chair-boat or axial-equatorial isomerizations possible for the core structure. Therefore, the conformational analysis of this molecule does not focus on the flexibility of the cage but rather on the rotational orientations of the substituent groups attached to it.

Impact of Substituents on Cage Flexibility and Rotational Barriers

While the adamantane cage is exceptionally rigid, the primary aspect of dynamic stereochemistry in this compound relates to the rotation of the substituent groups around the single bonds connecting them to the adamantane core. These rotations include the C1-CH₂OH bond of the methanol group and the C3-OCH₃ bond of the methoxy group.

Rotation around these bonds is not entirely free but is hindered by an energy barrier. This rotational barrier arises from steric interactions between the atoms of the substituent and the hydrogen atoms on the adamantane cage. Dynamic NMR spectroscopy is a powerful technique used to measure these rotational barriers. By studying how the NMR signals change with temperature, the free energy of activation (ΔG‡) for the rotation can be determined.

Studies on similar 1-adamantyl derivatives have quantified these rotational barriers. For example, the barrier for rotation of the 1-adamantyl group in Ad-CEt₂OH was found to be 8.8 kcal/mol. researchgate.net It has been noted that rotational barriers for Csp³-Csp³ bonds are often lower when one of the carbons is part of a rigid group like adamantane compared to a more flexible group like tert-butyl. researchgate.net For this compound, the rotation of the hydroxymethyl group (-CH₂OH) and the methoxy group (-OCH₃) would be expected to have distinct energy barriers, influenced by the size of the rotating group and its interaction with the adamantane framework.

CompoundBond Under RotationMethodRotational Barrier (ΔG‡) (kcal/mol)
Ad-CMe₂ClAd-CDynamic NMR9.3
Ad-CEt₂OHAd-CDynamic NMR8.8
Ad-CEt₂ClAd-CDynamic NMR~10.0
EthaneH₃C-CH₃Various~2.9

Table 2: Experimentally determined rotational barriers for various adamantyl (Ad) derivatives compared to ethane. researchgate.netnih.gov The data provides context for the expected energy barriers associated with substituent rotation in this compound.

Solid-State Structural Elucidation

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and stereochemistry. For a chiral molecule like this compound, X-ray crystallography can confirm the absolute configuration determined by other means and reveal detailed information about its solid-state packing and intermolecular interactions.

While specific crystallographic data for this compound are not publicly available, the expected molecular geometry can be accurately predicted based on extensive data from unsubstituted adamantane and other 1,3-disubstituted derivatives. wikipedia.orgresearchgate.net The adamantane core is expected to exhibit C-C bond lengths of approximately 1.54 Å and C-C-C angles near the ideal tetrahedral angle of 109.5°. wikipedia.org The substituents would be attached to the bridgehead carbons, and the geometry around these connection points would also be tetrahedral. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group of the methanol substituent, which could form chains or networks in the solid state.

ParameterAtom Pair/TripletExpected Value
Bond Lengths (Å)
C-C (adamantane cage)1.53 - 1.54
C-H (adamantane cage)~1.11
C1-C (methanol)~1.52
C (methanol)-O~1.43
C3-O (methoxy)~1.42
O-C (methyl)~1.42
Bond Angles (°)
C-C-C (in cage)~109.5
H-C-H (in cage)~109.5
C(cage)-C1-C(methanol)~109.5
C(cage)-C3-O(methoxy)~109.5
C3-O-C(methyl)~112

Table 3: Representative molecular geometry parameters expected for this compound based on data from X-ray diffraction studies of adamantane and its derivatives. wikipedia.orgresearchgate.net

Mechanistic Investigations of Chemical Reactivity Involving the Adamantane Moiety

Exploration of Reaction Pathways and Transient Intermediates

Reactions involving the adamantane (B196018) scaffold are often characterized by the formation of highly stable carbocation or radical intermediates at the bridgehead (tertiary) positions. The unique geometry of the adamantane cage plays a crucial role in the stability and subsequent reactivity of these transient species.

The 1-adamantyl cation is a remarkably stable tertiary carbocation. This stability arises from the rigid cage structure which allows for effective hyperconjugation. The C-C bonds adjacent to the positively charged carbon can overlap with the empty p-orbital, delocalizing the positive charge. In the case of [(5S,7R)-3-methoxy-1-adamantyl]methanol, a carbocation would preferentially form at the C1 position, which is a tertiary bridgehead carbon.

The presence of a methoxy (B1213986) group at the C3 position is expected to influence the stability of a carbocation at C1. The methoxy group is generally considered to be electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). In the adamantane system, which lacks a pi-conjugated system, the inductive effect is the primary mode of electronic influence. Therefore, the electronegative oxygen atom of the methoxy group would exert an electron-withdrawing inductive effect, which could slightly destabilize the carbocation at C1 compared to an unsubstituted adamantyl cation. However, this destabilizing effect is generally modest in the rigid adamantane framework.

Solvolysis reactions of 1-adamantyl derivatives are classic examples of reactions proceeding through a carbocation intermediate. The rate of these reactions is highly dependent on the stability of the carbocation formed. For instance, studies on the solvolysis of 1-adamantyl chloroformate show that the reaction proceeds through the formation of the 1-adamantyl cation. nih.govmdpi.com

Table 1: Relative Solvolysis Rates of Selected Adamantyl Derivatives

Compound Relative Rate (k/k₀) Solvent System Reference
1-Adamantyl Bromide 1 80% Ethanol [Generic Data]
1-Adamantyl Chloride 0.025 80% Ethanol [Generic Data]
2-Adamantyl Tosylate 10⁻³ - 10⁻⁷ Various rsc.org

Note: This table presents generalized relative reactivity to illustrate trends and is not specific to this compound.

The hydroxymethyl group at the C1 position of this compound can also participate in reactions involving carbocation intermediates. For instance, under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation, which is highly unstable. It is more likely that reactions at this position would proceed through an SN2 mechanism or, if a carbocation were to form, it would likely undergo a rapid rearrangement. However, the formation of a carbocation at the tertiary C1 position of the adamantane cage is far more favorable.

The adamantane framework is also susceptible to radical reactions, particularly at the bridgehead positions. The generation of a 1-adamantyl radical is a key step in many functionalization reactions. nih.govrsc.org This radical can be generated through various methods, including hydrogen atom abstraction by reactive species such as hydroxyl radicals or t-butoxy radicals.

For this compound, hydrogen abstraction would preferentially occur at the C1, C3, C5, or C7 bridgehead positions. The presence of the methoxy and hydroxymethyl substituents would influence the selectivity of this abstraction. Electron-donating groups can stabilize adjacent radical centers, so the methoxy group at C3 might slightly activate the C3 position towards hydrogen abstraction. Conversely, the electron-withdrawing nature of the oxygen atoms could have a deactivating effect on the adjacent C-H bonds.

Once generated, the adamantyl radical can participate in a variety of propagation steps, such as addition to unsaturated bonds or reaction with molecular oxygen. nih.gov The rigid structure of the adamantyl radical influences its reactivity, making it a useful intermediate in organic synthesis.

Kinetic and Thermodynamic Studies of Adamantane Functionalization

The rates and outcomes of adamantane functionalization reactions are governed by both kinetic and thermodynamic factors. Understanding these factors is crucial for controlling the selectivity and yield of desired products.

The kinetics of reactions involving adamantane derivatives are often studied to elucidate reaction mechanisms. For reactions proceeding through a carbocation intermediate, such as solvolysis, the rate-determining step is typically the formation of the carbocation. The rate of this step is influenced by the stability of the carbocation, the nature of the leaving group, and the ionizing power of the solvent. nih.govmdpi.com

The Grunwald-Winstein equation is often used to correlate the solvolysis rates of adamantyl derivatives with the ionizing power of the solvent. nih.govmdpi.com Studies on 1-adamantyl derivatives generally show a strong dependence of the reaction rate on solvent polarity, which is consistent with a mechanism involving a charge-separated transition state leading to a carbocation intermediate. nih.gov

In many reactions of adamantane derivatives, a mixture of products can be formed. The distribution of these products can be under either kinetic or thermodynamic control. Under kinetic control, the product distribution is determined by the relative rates of formation of the different products. Under thermodynamic control, the product distribution reflects the relative stabilities of the products.

For this compound, reactions that proceed via a carbocation at C1 could lead to substitution or elimination products. The ratio of these products would depend on the reaction conditions, such as the nature of the nucleophile/base and the temperature.

Thermodynamic data for adamantane and its derivatives have been determined through calorimetric studies. researchgate.netnih.govnist.govacs.org These data provide insights into the stability of different isomers and conformations, which can be used to predict the outcome of reactions under thermodynamic control.

Table 2: Thermodynamic Data for Adamantane

Property Value Units Reference
Standard Molar Enthalpy of Formation (crystal, 298.15 K) -133.5 ± 1.2 kJ·mol⁻¹ nist.gov
Standard Molar Enthalpy of Sublimation (298.15 K) 59.9 ± 0.4 kJ·mol⁻¹ nist.gov
Molar Heat Capacity (crystal, 298.15 K) 215.3 J·K⁻¹·mol⁻¹ nist.gov

Note: This table provides data for the parent adamantane molecule.

Influence of Cage Structure and Stereochemistry on Reaction Selectivity

The rigid and well-defined structure of the adamantane cage, along with the specific stereochemistry of its substituents, can exert a significant influence on the selectivity of chemical reactions. In this compound, the chiral centers at C5 and C7, along with the substitution pattern, create a specific three-dimensional arrangement of the functional groups.

This defined stereochemistry can lead to stereoselective reactions. For example, the approach of a reagent to the adamantane core may be sterically hindered from one face, leading to preferential attack from the less hindered face. The (5S,7R) configuration dictates the spatial orientation of the methoxy and hydroxymethyl groups relative to the adamantane cage. This can influence the binding to chiral catalysts or enzymes, leading to enantioselective transformations.

Furthermore, the relative positions of the methoxy and hydroxymethyl groups can lead to intramolecular interactions that influence reactivity. For example, the hydroxyl group could potentially form a hydrogen bond with the methoxy oxygen, which could affect the acidity of the hydroxyl proton or the nucleophilicity of the methoxy oxygen.

Studies on other chiral adamantane derivatives have demonstrated the profound impact of stereochemistry on their biological activity and chemical reactivity. nih.gov It is therefore expected that the specific stereochemistry of this compound would play a critical role in its chemical behavior.

Regioselectivity and Site-Specificity of Functionalization

The functionalization of the adamantane core is heavily influenced by the electronic and steric properties of existing substituents. The adamantane cage possesses two types of carbon atoms: four tertiary bridgehead carbons (C1, C3, C5, C7) and six secondary methylene (B1212753) carbons (C2, C4, C6, C8, C9, C10). Reactions often show a preference for one of these sites over the other.

For this compound, the C1 and C3 positions are already substituted. The remaining two bridgehead positions, C5 and C7, are stereochemically distinct due to the existing chiral substituents. The methoxy group at C3 and the methanol (B129727) group at C1 are expected to exert directing effects on subsequent functionalization reactions.

Expected Influences on Regioselectivity:

Electronic Effects: The electron-withdrawing nature of the methoxy and hydroxymethyl groups would likely deactivate the adamantane cage towards electrophilic substitution. Conversely, in radical reactions, the substituents can influence the stability of potential radical intermediates at different positions.

Steric Hindrance: The bulky adamantane scaffold, along with the substituents at C1 and C3, would sterically hinder the approach of reagents. This steric hindrance would be a significant factor in determining the site-specificity of any transformation, likely favoring attack at the less hindered positions.

Predictive data based on general adamantane chemistry suggests that functionalization of the remaining bridgehead positions (C5 and C7) would be more facile than attacking the secondary methylene positions, due to the inherent higher reactivity of the tertiary C-H bonds. The specific regioselectivity between the non-equivalent C5 and C7 positions would be a subject for detailed experimental investigation, as it would be subtly governed by the conformational preferences of the methoxy and methanol substituents.

Diastereoselectivity and Enantioselectivity in Transformations

The inherent chirality of this compound makes it a valuable substrate for studying stereoselective reactions. The (5S,7R) configuration establishes a chiral environment that can influence the stereochemical outcome of reactions at other sites on the adamantane nucleus or at the methanol functionality.

Diastereoselectivity:

When a new stereocenter is created during a reaction, the existing chirality of the starting material can favor the formation of one diastereomer over the other. For instance, if a functional group were to be introduced at one of the methylene carbons, the approach of the reagent from either of two faces of the C-H bond would lead to two different diastereomers. The steric and electronic environment created by the methoxy and methanol groups would likely direct the incoming reagent to the less hindered face, resulting in a diastereoselective transformation.

A hypothetical example would be the addition of a reagent to a derivative where the methanol group is oxidized to an aldehyde. The approach of a nucleophile to the carbonyl carbon would be influenced by the chiral adamantane scaffold, leading to the preferential formation of one diastereomeric alcohol.

Enantioselectivity:

Enantioselective transformations typically involve the use of a chiral reagent, catalyst, or auxiliary to favor the formation of one enantiomer over the other from a prochiral substrate. In the context of this compound, its inherent chirality could be exploited in several ways:

As a Chiral Auxiliary: The molecule itself, or a derivative, could be used as a chiral auxiliary to control the stereochemistry of a reaction on an attached prochiral molecule. After the reaction, the adamantane moiety could be cleaved, yielding an enantiomerically enriched product.

Asymmetric Transformations: Reactions performed on the adamantane core or its substituents could be carried out using chiral catalysts, leading to the formation of enantiomerically enriched products if new chiral centers are introduced.

Computational and Theoretical Chemistry Studies of Adamantane Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various electronic properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of adamantane (B196018) derivatives. nih.gov DFT calculations can accurately predict the three-dimensional geometry of molecules, including bond lengths, bond angles, and dihedral angles. For instance, calculations on the parent adamantane cage show average C-C bond lengths of approximately 1.54 Å and C-H bond lengths of about 1.10 Å. mdpi.com For a substituted derivative like [(5S,7R)-3-methoxy-1-adamantyl]methanol, DFT would be used to determine the preferred orientation of the methoxy (B1213986) and methanol (B129727) substituents relative to the rigid adamantane core.

Furthermore, DFT provides crucial insights into the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ksu.edu.sa A smaller gap generally implies higher reactivity. Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions. mdpi.comksu.edu.sa

Table 1: Representative Molecular Properties of Adamantane Calculated with DFT
PropertyCalculated ValueReference
Average C-C Bond Length153.7 pm mdpi.com
Average C-H Bond Length108.8 pm mdpi.com
HOMO Energy-7.44 eV mdpi.com
LUMO Energy+0.85 eV mdpi.com
HOMO-LUMO Gap8.29 eV mdpi.com

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, particularly for energetic properties, ab initio (Latin for "from the beginning") methods are employed. These methods are based on first principles without reliance on experimental data for parameterization. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CCSD(T), provide "gold standard" accuracy for energies. mdpi.com

While computationally intensive, these methods are invaluable for calibrating results from more economical methods like DFT and for calculating precise values for properties such as ionization potentials, electron affinities, and heats of formation. nih.gov For adamantane derivatives, high-accuracy ab initio calculations can be used to determine the precise thermodynamic stability of different isomers or conformers and to investigate the energetics of chemical reactions involving the adamantane scaffold.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular behavior, from the flexibility of functional groups to complex intermolecular interactions.

Exploring Dynamic Aspects of Adamantane Scaffolds in Different Environments

The adamantane cage itself is exceptionally rigid. However, the functional groups attached to it, such as the methoxy and methanol groups in this compound, possess conformational flexibility. MD simulations can explore the rotational freedom of these groups and their preferred orientations in different environments, such as in a vacuum, in various solvents, or when interacting with a biological macromolecule. ksu.edu.sa

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of a molecule's conformation over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ksu.edu.sa Such simulations are crucial for understanding how the molecule behaves in a dynamic, real-world setting, which is often influenced by temperature and the surrounding medium.

Simulations of Host-Guest Interactions

One of the most remarkable properties of the adamantane cage is its ability to act as a guest in host-guest chemistry. Its size, shape, and lipophilic nature make it an ideal fit for the hydrophobic cavities of host molecules like cyclodextrins and cucurbiturils. mdpi.comnih.govnih.gov This interaction is a cornerstone of supramolecular chemistry and has applications in drug delivery and materials science. acs.org

MD simulations are a powerful tool for studying the thermodynamics and kinetics of these host-guest binding events. acs.org By simulating the process of an adamantane derivative entering the cavity of a host molecule, researchers can:

Calculate the binding free energy, which quantifies the stability of the host-guest complex. acs.org

Identify the key intermolecular forces (e.g., van der Waals forces, hydrophobic interactions) that drive the binding. acs.org

Visualize the structure and dynamics of the resulting complex.

These simulations provide a molecular-level understanding that is essential for the rational design of new supramolecular systems based on adamantane derivatives. acs.org

Table 2: Typical Association Constants for Adamantane-Cyclodextrin Complexes
Host MoleculeGuest MoleculeAssociation Constant (Kₐ) in M⁻¹
β-CyclodextrinAdamantane derivatives10³ - 10⁵

Note: The strong association is due to the excellent size and shape complementarity between the adamantane cage and the cyclodextrin (B1172386) cavity.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

A primary goal of computational chemistry is to predict the outcomes of chemical processes and to interpret experimental data. For adamantane derivatives, theoretical methods can forecast reactivity, explain selectivity, and help assign spectroscopic signals.

The reactivity of a molecule is intimately linked to its electronic structure. As mentioned, analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces provides a qualitative prediction of where and how a molecule is likely to react. mdpi.comksu.edu.sa For example, the sites most susceptible to nucleophilic or electrophilic attack can be readily identified. Quantum chemical calculations can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to predict reaction rates and determine whether a particular reaction is thermodynamically favorable. nih.gov

Computational methods are also indispensable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. Comparing the computed spectrum with an experimental one can help confirm the structure of a synthesized compound. ksu.edu.sa

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated, which is a powerful aid in assigning complex spectra and determining the structure and stereochemistry of molecules.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. mdpi.combohrium.com This allows for the prediction of a molecule's color and its behavior upon exposure to light.

These predictive capabilities make computational chemistry a vital partner to experimental synthesis and analysis, accelerating the discovery and characterization of new adamantane derivatives. bohrium.comresearchgate.net

Computational Assessment of Reaction Barriers and Transition States

The synthesis of substituted adamantanes, including this compound, often involves multi-step pathways and complex rearrangements. nih.gov Understanding the energetics of these reactions is crucial for optimizing conditions and maximizing yields. Computational quantum mechanics, particularly Density Functional Theory (DFT), has emerged as a key method for investigating reaction mechanisms.

By calculating the potential energy surface of a reaction, chemists can identify the lowest-energy pathways from reactants to products. These calculations pinpoint the structures of transition states—the highest energy points along the reaction coordinate—and determine the activation energy, or reaction barrier. A lower barrier indicates a faster, more favorable reaction. For instance, DFT calculations can reveal the thermodynamic preference of different isomers, guiding the synthesis of specific substituted adamantanes. researchgate.net

Recent advancements have led to the development of machine learning models, such as directed message passing neural networks, which can predict reaction barrier heights with an accuracy approaching that of high-level coupled-cluster theory but at a fraction of the computational cost. mit.edunih.gov These models, trained on large datasets of quantum chemical calculations, can rapidly estimate the feasibility of a proposed synthetic step for novel adamantane derivatives. mit.edu

Table 1: Computational Methods for Reaction Analysis

Method Application Information Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms Transition state structures, reaction energy barriers, thermodynamic stability of isomers. researchgate.net
Coupled-Cluster (CC) Theory High-accuracy energy calculations "Gold standard" benchmark for reaction enthalpies and barrier heights. mit.edu
Machine Learning (ML) Models Rapid prediction of reaction kinetics Fast estimation of reaction barrier heights, enabling high-throughput screening of synthetic routes. mit.edunih.gov
Ab Initio Molecular Dynamics (AIMD) Simulation of reaction dynamics Trajectories of atoms during a reaction, understanding of dynamic effects. researchgate.net

In Silico Prediction of NMR and CD Spectra

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds. Computational methods provide a powerful complement to experimental data, aiding in the confirmation of proposed structures and the assignment of complex spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. escholarship.org For a molecule like this compound, with its rigid cage and multiple stereocenters, predicting the NMR spectrum can definitively confirm its constitution and configuration. Methods for these predictions range from DFT-based approaches, which calculate the isotropic shielding values of nuclei, to modern machine learning frameworks. uncw.edunih.gov

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can achieve high accuracy, especially when accounting for conformational flexibility and solvent effects. uncw.edugithub.io More recently, Graph Neural Networks (GNNs) trained on vast libraries of experimental spectra have demonstrated the ability to predict ¹H and ¹³C chemical shifts with remarkable precision, offering a rapid and reliable tool for structural verification. researchgate.net

Circular Dichroism (CD) Spectra: Given the chiral nature of this compound, Circular Dichroism (CD) spectroscopy is an essential technique for confirming its absolute configuration. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

Theoretical prediction of CD spectra can be performed using time-dependent density functional theory (TD-DFT). By calculating the electronic transitions of a molecule with a specific, known stereochemistry (e.g., 5S,7R), a theoretical CD spectrum is generated. nih.govresearchgate.net Comparing the sign and intensity of the calculated Cotton effects with the experimentally measured spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov This in silico approach is particularly valuable when crystallographic methods are not feasible. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Research

The adamantane scaffold is a privileged structure in medicinal chemistry due to its unique combination of rigidity, lipophilicity, and three-dimensional geometry. nih.govresearchgate.net These properties make it an excellent building block for designing ligands that can interact with biological targets with high affinity and specificity. Computational methods are central to exploring the structure-activity relationships (SAR) of adamantane derivatives and guiding the design of new therapeutic agents. mdpi.com

Ligand-Based and Structure-Based Design Principles for Adamantane Scaffolds

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are readily applied to adamantane-containing compounds.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. jubilantbiosys.com These approaches rely on the information from a set of known active molecules. By analyzing the common structural and electronic features required for activity, a pharmacophore model can be constructed. This model represents the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups.

For example, a ligand-based pharmacophore model for adamantane derivatives targeting the σ2 receptor was developed based on high-affinity binders. nih.gov The model identified key features including a hydrophobic region, for which the adamantane cage is an ideal fit, a hydrogen-bond acceptor, and a positive ionizable feature. nih.gov The rigid adamantane scaffold helps to lock the molecule into a specific conformation, which can lead to a better understanding of its binding orientation within the pharmacophore model. nih.gov

Table 2: Example of a Ligand-Based Pharmacophore Model for σ2 Receptor Ligands

Pharmacophore Feature Corresponding Chemical Moiety Role of Adamantane
Hydrophobic (HY) Region Aromatic ring or bulky alkyl group Serves as a rigid, lipophilic scaffold fulfilling the hydrophobic requirement. nih.gov
Hydrogen-Bond Acceptor (HBA) e.g., Amide oxygen, ether Functional groups attached to the adamantane core.
Positive Ionizable (PI) Feature e.g., Protonated amine Functional groups attached to the adamantane core.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, SBDD methods can be used. The primary tool in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov

Docking algorithms place the adamantane derivative into the active site of the target and score the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.commdpi.com This allows researchers to visualize how the bulky, hydrophobic adamantane cage might fit into a lipophilic pocket within the protein's active site. nih.gov The results can guide the design of new derivatives with improved complementarity to the binding site, leading to enhanced potency and selectivity. researchgate.net

Prediction of Molecular Interactions with Biological Targets

Beyond simply predicting a binding pose, computational methods can provide detailed, quantitative insights into the molecular interactions that stabilize a ligand-target complex.

Molecular Docking: As mentioned, molecular docking is a fundamental technique for predicting these interactions. Docking studies can identify key amino acid residues in the target's active site that interact with the adamantane ligand. nih.gov For instance, the hydrophobic adamantane cage frequently forms van der Waals or alkyl/π interactions with nonpolar residues like tryptophan, phenylalanine, and leucine. mdpi.commdpi.com Functional groups attached to the adamantane core, such as the hydroxyl and methoxy groups in this compound, can be positioned to form specific hydrogen bonds with polar residues, anchoring the ligand in the binding site. mdpi.com The output of a docking study typically includes a binding affinity score, which provides an estimate of the ligand's potency. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com An MD simulation calculates the forces between all atoms in the system (ligand, protein, and surrounding solvent) and uses them to predict the atomic motions over time. researchgate.net

By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the docked pose and observe how the ligand and protein adapt to each other. nih.govksu.edu.sa MD simulations can reveal the persistence of key hydrogen bonds, the flexibility of different parts of the ligand and protein, and the role of water molecules in mediating interactions. ksu.edu.sa Advanced calculations based on MD trajectories, such as MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can provide more accurate estimations of binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Table 3: Common Molecular Interactions Predicted for Adamantane Derivatives

Interaction Type Description Key Interacting Residues (Examples)
Hydrophobic/van der Waals Nonpolar interactions involving the adamantane cage. Trp, Phe, Leu, Val, Ala, Met. mdpi.commdpi.com
Hydrogen Bonding Interaction between H-bond donors/acceptors on the ligand's functional groups and the protein. Ser, Thr, Asp, Glu, Gln, Asn. ksu.edu.sa
Alkyl/π Interactions A specific type of hydrophobic interaction between the adamantane C-H bonds and aromatic rings. Trp, Phe, Tyr, His. mdpi.com
Electrostatic Interactions Attraction or repulsion between charged groups. Asp, Glu, Lys, Arg, His.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Chiral Building Blocks and Rigid Scaffolds in Complex Molecule Synthesis

The inherent chirality and rigidity of the adamantane (B196018) core in [(5S,7R)-3-methoxy-1-adamantyl]methanol make it an exemplary chiral building block for the synthesis of complex molecules. Chiral adamantane derivatives are sought after for their ability to introduce three-dimensionality and specific stereochemistry into a target molecule. mdpi.com

The adamantane scaffold is a fundamental unit in the construction of more elaborate polycyclic systems. researchgate.net The defined geometry of adamantane derivatives allows for predictable spatial arrangement of appended functional groups, which is crucial in supramolecular chemistry. rsc.org For instance, adamantane derivatives are known to form strong inclusion complexes with host molecules like cyclodextrins and cucurbit[n]urils, a property that is exploited in the design of drug delivery systems and molecular sensors. rsc.orgpensoft.net The methanol (B129727) and methoxy (B1213986) groups on this compound could be further functionalized to create multivalent ligands for the assembly of large, ordered supramolecular structures. nih.gov

The rigidity of the adamantane cage is a key attribute for its use as a linker or spacer in macromolecular systems. mdpi.com In polymers, the incorporation of adamantyl groups can significantly enhance thermal stability and the glass transition temperature. usm.eduresearchgate.net The defined distance and orientation between the functional groups at the bridgehead positions of adamantane make it an ideal component for creating well-defined architectures in metal-organic frameworks (MOFs) and other porous materials. The specific stereochemistry of this compound could be used to impart chirality into these macromolecular systems, leading to materials with enantioselective properties.

Development of Novel Materials with Adamantane Cores

The unique properties of adamantane, such as high thermal stability, chemical resistance, and optical transparency, are imparted to materials that incorporate this structural unit. researchgate.net

Adamantane-containing polymers exhibit improved physical properties compared to their linear, unsubstituted counterparts. usm.edu These include higher glass transition temperatures, enhanced thermal stability, and increased solubility. usm.edu For example, polyimides containing adamantane units show excellent optical transparency and thermal properties. rsc.org The bulky nature of the adamantane group can also be used to create polymers with low dielectric constants, which are desirable for applications in high-frequency communication. rsc.org The chiral nature of this compound could be leveraged to create chiral polymers with unique chiroptical properties.

Table 1: Impact of Adamantane Incorporation on Polymer Properties
Polymer TypeProperty EnhancedExample ApplicationReference
PolyaramidsStiffness, Glass Transition TemperatureHigh-performance fibers usm.edu
PolybenzoxazolesThermal StabilityHeat-resistant materials usm.edu
PolyacrylatesGlass Transition TemperatureOptical materials usm.edu
PolyimidesOptical Transparency, Thermal StabilityOptoelectronic devices rsc.org
PolybenzocyclobuteneLow Dielectric ConstantHigh-frequency communication rsc.org

Adamantane derivatives have been investigated for their interesting optical and electronic properties. Functionalization of the adamantane cage can alter its electronic structure, including the HOMO-LUMO gap. jocpr.com For instance, the introduction of methyl groups has been shown to enhance fluorescence in the gas phase. acs.org Theoretical studies suggest that substituting carbon atoms in the adamantane cage with heteroatoms like boron can tune the electronic and optical properties. mdpi.com The specific substituents on this compound would be expected to influence its photophysical properties, potentially leading to applications in fluorescent probes or optoelectronic materials. Research on adamantane-type clusters has revealed strong nonlinear optical (NLO) properties, which are dependent on the crystalline nature of the material. rsc.org

Table 2: Research Findings on Optical and Electronic Properties of Adamantane Derivatives
Derivative TypeObserved PropertyPotential ApplicationReference
Methylated AdamantanesEnhanced fluorescenceFluorescent nanomaterials acs.org
Adamantane-type ClustersNonlinear optical (NLO) propertiesLight conversion devices rsc.org
Boron-substituted AdamantanesTunable HOMO-LUMO gapNano-optoelectronic devices mdpi.com
Adamantane-containing Methacrylate PolymersHigh transparency and refractive indexOptical plastics researchgate.net

Applications in Catalyst Design and Ligand Development

The rigid and bulky nature of the adamantyl group has made it a popular component in the design of ligands for catalysis. researchgate.net The steric hindrance provided by the adamantane scaffold can influence the selectivity of a catalytic reaction. Chiral adamantane derivatives are particularly valuable for the development of ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. mdpi.com

The this compound molecule, with its defined stereochemistry and functional handles (methanol and methoxy groups), is a promising candidate for the synthesis of novel chiral ligands. The methanol group can be readily converted into a variety of coordinating groups, such as phosphines or amines, which are commonly used in transition metal catalysis. The chirality of the adamantane backbone can create a chiral environment around the metal center, enabling enantioselective transformations. The development of such ligands is a key area of research in modern organic synthesis.

Adamantane-Modified Ligands for Transition Metal Catalysis

The adamantyl group is renowned for its significant steric bulk, a feature that is highly desirable in the design of ligands for transition metal catalysis. sinocompound.com Ligands incorporating adamantyl moieties can create a sterically hindered environment around the metal center, which can influence the catalyst's activity, selectivity, and stability. sinocompound.com For instance, bulky phosphine (B1218219) ligands are known to promote challenging cross-coupling reactions. princeton.edu

The compound this compound can serve as a chiral precursor for a variety of ligand classes. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for the introduction of coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The methoxy group, on the other hand, can influence the electronic properties of the resulting ligand.

One prominent class of adamantane-based ligands is phosphines. Tri(1-adamantyl)phosphine, for example, is an exceptionally bulky and electron-rich ligand that has demonstrated remarkable performance in various palladium-catalyzed cross-coupling reactions. princeton.edu The steric hindrance provided by the adamantyl groups is thought to promote the formation of highly active, low-coordinate metal complexes. sinocompound.com

Table 1: Comparison of Steric and Electronic Parameters of Selected Phosphine Ligands

LigandTolman Cone Angle (θ) [°]pKa
PPh₃1452.73
PCy₃1709.70
P(t-Bu)₃18211.4
PAd₃ (Tri(1-adamantyl)phosphine) 177 -

Data compiled from various sources on ligand properties.

The table above illustrates the significant steric bulk of adamantyl-containing phosphines compared to other common phosphine ligands. A ligand derived from this compound would not only possess this inherent bulk but also a defined chiral pocket, offering opportunities for enantioselective catalysis.

Steric and Chiral Control in Catalytic Reactions

The precise control of stereochemistry is a central goal in modern organic synthesis. Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate or between enantiomers in a kinetic resolution. nih.gov

The rigid and well-defined stereochemistry of this compound makes it an attractive scaffold for the development of new chiral ligands. The "S" and "R" configurations at the C5 and C7 positions of the adamantane core create a specific and predictable three-dimensional arrangement of the methoxy and hydroxymethyl substituents.

When incorporated into a ligand, this inherent chirality can be transmitted to the catalytic center, influencing the stereochemical outcome of a reaction. The bulky adamantane framework can effectively block certain coordination sites or approach trajectories of the substrate, leading to high levels of enantioselectivity.

For example, in asymmetric hydrogenation, a chiral ligand can force the substrate to bind to the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. The steric bulk of the adamantyl group in a ligand derived from this compound would be expected to create a well-defined chiral pocket, enhancing the facial discrimination of the substrate.

Table 2: Examples of Adamantane-Containing Ligands in Asymmetric Catalysis

Ligand TypeCatalytic ReactionEnantiomeric Excess (ee)Reference
Chiral Adamantyl Phosphine-OlefinPd-catalyzed allylic alkylationUp to 98% nih.gov
Chiral Adamantyl DiamineAsymmetric Henry ReactionHighFictional Example

The data for the chiral adamantyl diamine is a hypothetical representation to illustrate the potential of such ligands.

The development of ligands from this compound could lead to new catalysts with superior performance in a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and hydroformylations. The unique combination of a rigid chiral scaffold, significant steric bulk, and tunable electronic properties makes this compound a promising building block for the next generation of ligands in advanced organic synthesis.

Explorations in Chemical Biology and Molecular Interaction Studies

Design Principles for Molecular Probes and Chemical Tools

Molecular probes are essential tools for dissecting complex biological processes. The design of these probes requires a careful consideration of their physicochemical properties to ensure target specificity and efficacy. Adamantane (B196018) derivatives have emerged as valuable components in the design of such tools due to their distinct structural and chemical characteristics. researchgate.net

Adamantane Derivatives as Steric and Lipophilic Modulators

The adamantane moiety is frequently incorporated into bioactive molecules to enhance their lipophilicity. nih.gov This property is crucial for improving a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets. nih.govresearchgate.net The bulky and rigid nature of the adamantane cage also serves as a steric modulator, influencing the orientation and conformation of the molecule upon binding to its target. nih.gov This can lead to increased potency and selectivity. publish.csiro.au

The introduction of an adamantane group can significantly alter the pharmacokinetic properties of a compound, enhancing its stability and distribution in blood plasma. nih.gov For instance, in the context of [(5S,7R)-3-methoxy-1-adamantyl]methanol, the adamantane core provides a lipophilic anchor, while the methoxy (B1213986) and methanol (B129727) groups offer opportunities for further functionalization and interaction with polar environments.

Conjugation Strategies for Biological Probes

The functional groups on adamantane derivatives, such as the hydroxyl group in this compound, provide convenient handles for conjugation to other molecules. This allows for the creation of sophisticated biological probes. Common conjugation strategies include esterification, etherification, and the formation of amides. These strategies can be used to attach fluorophores, biotin (B1667282) tags, or other reporter molecules, enabling the visualization and tracking of the probe within a biological system. nih.gov

For example, adamantane derivatives can be conjugated to carbohydrates to create molecules that can target specific lectin receptors on cell surfaces. mdpi.com The adamantane moiety can also be incorporated into dendrimers and liposomes for targeted drug delivery and surface recognition studies. nih.govmdpi.compensoft.net

Investigation of Adamantane Derivatives as Enzyme Modulators or Receptor Binders

The unique shape and lipophilicity of the adamantane cage make it an ideal candidate for fitting into the binding pockets of enzymes and receptors. mdpi.com This has led to the development of numerous adamantane-based drugs that target a wide range of biological molecules. nih.gov

Molecular Recognition and Binding Pocket Interactions

The interaction of adamantane derivatives with their biological targets is a prime example of molecular recognition. The hydrophobic adamantane core often forms van der Waals interactions with nonpolar amino acid residues in a binding pocket, while strategically placed functional groups can form hydrogen bonds or electrostatic interactions. publish.csiro.au

For instance, adamantane derivatives have been shown to bind to the active site of enzymes like soluble epoxide hydrolases and protein phosphatase 2A. nih.gov Docking studies have revealed that the adamantyl group can occupy lipophilic clefts near the active site, thereby modulating the enzyme's activity. nih.gov In the case of receptors, such as the NMDA receptor and sigma receptors, adamantane derivatives can act as antagonists or modulators by physically blocking the ion channel or inducing conformational changes. nih.govnih.gov

Adamantane Derivative ClassTargetKey InteractionsReference
AminoadamantanesNMDA ReceptorChannel blocking, interaction with channel-lining residues nih.gov
Adamantyl AmidesGlucocerebrosidaseOccupation of a lipophilic cleft near the active site nih.gov
Adamantane PhenylalkylaminesSigma-2 ReceptorBinding within the active site, potential for dichotomous ligands nih.govacs.org
Adamantane-based inhibitorsTyrosyl-DNA Phosphodiesterase I (Tdp1)Inhibition efficiency dependent on linker length and flexibility nih.gov

Mechanistic Studies of Target Engagement at the Molecular Level

Understanding how a molecule engages with its target at the molecular level is crucial for rational drug design. For adamantane derivatives, mechanistic studies often involve a combination of experimental techniques and computational modeling. Radioligand binding assays can be used to determine the affinity of a compound for its receptor, while photolabeling experiments can identify the specific binding site. nih.gov

Molecular dynamics simulations can provide insights into the dynamic interactions between the adamantane derivative and its target, revealing how the compound affects the protein's conformation and function. nih.gov For example, studies on adamantane derivatives binding to the nicotinic acetylcholine (B1216132) receptor have shown that charged and neutral derivatives prefer different loci within the ion channel, providing a detailed picture of the binding site's structure. nih.gov

Structure-Based Chemical Design for Biological Systems

The wealth of structural information available for adamantane and its derivatives has facilitated structure-based drug design. nih.gov By understanding the three-dimensional structure of a target protein, chemists can design adamantane-based molecules that fit precisely into the binding site, leading to improved potency and selectivity. publish.csiro.au

Rational Design of Adamantane-Containing Ligands

The rational design of ligands is a cornerstone of modern medicinal chemistry and chemical biology, aiming to create molecules with high affinity and selectivity for a specific biological target. The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a valuable scaffold in this endeavor. Its unique physicochemical properties are strategically exploited to enhance the pharmacological profiles of bioactive molecules. The incorporation of an adamantyl group can significantly influence a ligand's binding affinity, selectivity, and pharmacokinetic properties.

The rigidity and defined three-dimensional structure of adamantane are also key advantages. wikipedia.org Unlike flexible alkyl chains, the adamantane cage holds appended functional groups in a precise spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target, which can contribute to a higher binding affinity. This conformational constraint is particularly useful for probing the topology of a binding site and for optimizing ligand-receptor interactions. nih.gov The steric bulk of the adamantyl group can also be used to impart selectivity, by designing ligands that fit the unique shape of the target's binding site while sterically clashing with the binding sites of off-target proteins. nih.gov

Structure-activity relationship (SAR) studies of adamantane-containing ligands have provided valuable insights into how modifications of the adamantane core and its substituents affect biological activity. For example, in the development of inhibitors for hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy, a series of adamantane-containing indole (B1671886) derivatives were synthesized and evaluated. nih.gov These studies revealed that the presence of the adamantane group was crucial for high inhibitory potency, with the most active compound exhibiting an IC50 value in the nanomolar range. nih.gov Similarly, SAR studies on amantadine-thiourea conjugates as urease inhibitors have shown that the adamantyl group, in combination with other structural features, leads to highly potent inhibitors of the enzyme. mdpi.com

The following table provides examples of rationally designed adamantane-containing ligands and their corresponding biological activities, illustrating the impact of the adamantane scaffold on molecular interactions.

LigandTargetBiological Activity (IC50)Reference
Adamantane-containing indole derivative 20aHIF-1α0.02 µM nih.gov
N-(adamantan-1-ylcarbamothioyl)octanamideJack bean urease0.0085 µM mdpi.comresearchgate.net
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamideJack bean urease0.0087 µM researchgate.net
Bisnoradamantane derivative 95Influenza A M2 S31N mutant ion channelInhibition demonstrated in Xenopus oocytes nih.gov

This table is interactive. Click on the headers to sort the data.

Elucidation of Metabolic Pathways in Chemical Systems

Enzymatic Transformations of Adamantane Derivatives in vitro

Understanding the metabolic fate of a chemical compound is a critical aspect of its development for any biological application. In vitro metabolism studies, often utilizing human liver microsomes, provide a powerful tool for identifying metabolic pathways and the enzymes responsible for them. For adamantane derivatives, a consistent pattern of metabolic transformation has been observed, primarily involving oxidative processes catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

The most common enzymatic transformation of the adamantane scaffold is hydroxylation. nih.gov The lipophilic nature of the adamantyl group makes it a good substrate for CYP enzymes, which are the primary enzymes involved in the phase I metabolism of many xenobiotics. nih.gov In vitro studies with human liver microsomes have repeatedly shown that adamantane-containing compounds are metabolized to mono- and di-hydroxylated derivatives. nih.gov

The regioselectivity of hydroxylation on the adamantane cage is of particular interest. The adamantane structure contains two types of carbon atoms: tertiary (bridgehead) and secondary. While it was initially thought that the tertiary carbons were the preferred sites of CYP-mediated oxidation, more recent studies have demonstrated that hydroxylation can also occur at the secondary carbons. researchgate.net The specific site of hydroxylation can be influenced by the nature and position of substituents on the adamantane ring, as well as the specific CYP isoform involved.

Reaction phenotyping studies have been conducted to identify the specific CYP enzymes responsible for the metabolism of adamantane derivatives. These studies typically involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of different CYP isoforms in human liver microsome incubations. nih.gov For many adamantane-containing compounds, CYP3A4 has been identified as a major enzyme mediating their hydroxylation. nih.gov However, other CYP isoforms, such as CYP1A2 and CYP2B6, have also been implicated in the metabolism of certain adamantane derivatives. semanticscholar.orgdoi.org

The following table summarizes the findings from in vitro studies on the enzymatic transformation of various adamantane derivatives, highlighting the primary metabolic pathways and the enzymes involved.

Adamantane DerivativeIn Vitro SystemMajor Metabolic Transformation(s)Key Enzyme(s) InvolvedReference
AdamantaneStreptomyces griseoplanus cellsHydroxylation to 1-adamantanolCytochrome P450 nih.gov
OZ439 (Artefenomel)Human liver microsomesMonohydroxylation of the spiroadamantane substructureCYP3A4 nih.gov
ExemestaneHuman liver microsomes, recombinant CYPsOxidation to 6-hydroxymethylexemestaneCYP3A4 semanticscholar.orgdoi.org
AmantadineNot specified in provided abstractsHydroxylationCytochrome P450 (presumed) researchgate.net

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Emerging Paradigms

Novel Synthetic Approaches and Sustainable Chemistry for Adamantane (B196018) Derivatives

The synthesis of functionalized adamantane derivatives has traditionally relied on multi-step processes. wikipedia.org Future research is increasingly focused on developing more efficient and sustainable synthetic methodologies. Green chemistry principles are being integrated into the synthesis of adamantane-containing compounds, with a focus on solvent-free reactions and the use of eco-friendly catalysts. rsc.orgnih.gov

One promising approach is the direct C-H functionalization of the adamantane core, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. mdpi.comnih.gov Radical-based functionalization reactions are also gaining traction as they allow for the direct conversion of diamondoid C–H bonds to various C–C bonds, incorporating a wide range of functional groups. nih.gov

Furthermore, the development of novel catalytic systems, including organometallic reagents, is enabling more selective and efficient functionalization of the adamantane scaffold. researchgate.net These methods are crucial for creating a diverse library of adamantane derivatives with tailored properties for various applications. A recent study has demonstrated a novel single-step method for the synthesis of 1-(1-isocyanoethyl)adamantane, which is significantly more efficient and avoids the use of highly toxic compounds compared to previous methods. mdpi.com

| Green Chemistry Approaches | Environmentally friendly, reduced waste, often safer | Catalyst development, scalability of solvent-free reactions |

Integration of Advanced Characterization Techniques for Real-Time Analysis

A deeper understanding of the structure-property relationships in adamantane derivatives requires the use of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential, future research will increasingly rely on more sophisticated techniques for real-time analysis of synthesis and functionalization processes. mdpi.com

For instance, in-situ monitoring of reactions using techniques like Raman and infrared spectroscopy can provide valuable insights into reaction kinetics and mechanisms, allowing for better process control and optimization. Advanced chromatographic methods are also crucial for the separation and purification of complex mixtures of adamantane derivatives. food-safety.com

Furthermore, computational methods, such as Density Functional Theory (DFT), are becoming indispensable for predicting the structural, electronic, and optical properties of new adamantane derivatives. nih.govaps.org This synergy between experimental and theoretical techniques will accelerate the discovery and development of novel adamantane-based materials.

Design of Multifunctional Adamantane-Based Systems with Tunable Properties

The unique three-dimensional structure of adamantane makes it an excellent scaffold for the design of multifunctional systems with precisely controlled properties. researchgate.netnih.gov The four bridgehead positions of the adamantane cage can be independently functionalized, allowing for the creation of multivalent systems with diverse applications. nih.gov

In the realm of drug delivery, adamantane derivatives are being explored as versatile building blocks for creating targeted drug delivery systems, such as liposomes, cyclodextrins, and dendrimers. nih.govnih.govpensoft.net The lipophilic nature of the adamantane core allows it to act as an anchor in lipid bilayers, facilitating the transport of therapeutic agents across cell membranes. nih.govpensoft.net

In materials science, the incorporation of adamantane units into polymers can enhance their thermal stability and mechanical properties. wikipedia.org Adamantane-based polymers are being investigated for applications such as coatings for touchscreens. wikipedia.org Moreover, the ability to tune the electronic and optical properties of adamantane derivatives through functionalization opens up possibilities for their use in organic electronics. nih.govmdpi.com

Table 2: Examples of Functionalized Adamantane Systems and Their Potential Applications

Functionalized System Key Features Potential Applications
Adamantane-based Dendrimers Multivalency, well-defined architecture Drug delivery, gene therapy, catalysis
Adamantane-Cyclodextrin Complexes Host-guest interactions, enhanced solubility Drug formulation, controlled release systems
Adamantane-functionalized Polymers Improved thermal and mechanical stability High-performance plastics, coatings, organic semiconductors

| Multifunctional Adamantane Scaffolds | Orthogonal functionalization, precise spatial arrangement of functional groups | Bioactive peptide presentation, molecular recognition |

Application of Artificial Intelligence and Machine Learning in Adamantane Chemical Discovery

The vast chemical space of possible adamantane derivatives presents a significant challenge for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new adamantane-based compounds. cas.orgknaw.nl

ML models can be trained on existing data to predict the properties of virtual compounds, allowing for the rapid screening of large libraries of potential candidates. nih.govresearchgate.netmdpi.com This can significantly reduce the time and cost associated with experimental synthesis and testing. For instance, ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify promising compounds early in the drug discovery pipeline. researchgate.netnih.gov

Furthermore, generative AI models can be used to design novel adamantane derivatives with desired properties. nih.gov By learning the underlying relationships between chemical structure and function, these models can propose new molecules that are likely to be active and possess favorable characteristics. The integration of AI and ML into the research workflow will undoubtedly revolutionize the field of adamantane chemistry. researchgate.netnih.govnih.gov

Exploration of Adamantane Derivatives in Quantum Materials and Nanoscience

The unique structural and electronic properties of adamantane make it an intriguing building block for the development of novel quantum materials and nanoscale devices. nanotech-now.com Adamantane's diamond-like structure has led to investigations into its use as a precursor for the synthesis of nanodiamonds. chemistryviews.org These nanodiamonds have potential applications in quantum optics and sensing. chemistryviews.org

The ability to functionalize the adamantane cage with different atoms, such as boron and nitrogen, allows for the tuning of its electronic and optical properties. nih.govaps.org This opens up possibilities for creating adamantane-based quantum dots and other nanoscale materials with tailored characteristics.

In the field of molecular self-assembly, functionalized adamantane molecules are being explored as building blocks for the bottom-up construction of nanostructures. wikipedia.orgaps.org The precise control over the arrangement of these molecules could lead to the development of new materials with unique electronic, optical, and mechanical properties. The exploration of adamantane derivatives in these cutting-edge fields is still in its early stages, but it holds immense promise for future technological advancements.

Q & A

Q. What gas chromatography (GC) conditions are suitable for assessing the purity of this compound?

  • Methodological Answer : Use an HP-5MS capillary column (30 m × 0.25 mm) with a temperature gradient (start at 50°C, ramp at 10°C/min to 300°C). Compare retention times with authenticated standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.